molecular formula C13H22O B8773893 alpha,2,2,3-Tetramethylcyclopent-3-ene-1-butyraldehyde CAS No. 65114-03-6

alpha,2,2,3-Tetramethylcyclopent-3-ene-1-butyraldehyde

Cat. No. B8773893
CAS RN: 65114-03-6
M. Wt: 194.31 g/mol
InChI Key: QLWDKMHMOKIPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha,2,2,3-Tetramethylcyclopent-3-ene-1-butyraldehyde is a useful research compound. Its molecular formula is C13H22O and its molecular weight is 194.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha,2,2,3-Tetramethylcyclopent-3-ene-1-butyraldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha,2,2,3-Tetramethylcyclopent-3-ene-1-butyraldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

65114-03-6

Product Name

alpha,2,2,3-Tetramethylcyclopent-3-ene-1-butyraldehyde

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butanal

InChI

InChI=1S/C13H22O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h6,9-10,12H,5,7-8H2,1-4H3

InChI Key

QLWDKMHMOKIPHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CCC(C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 111 g (0.58 mole) of 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal, 2.7 g of 5% palladium on carbon and 80 ml of ethanol was hydrogenated at 30°-40° C and 40-55 psi until hydrogen uptake ceases. The mixture was filtered to remove the catalyst and the solvent removed by distillation. The residual oil was fractionally distilled to yield 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butanal. Yield 110.7 g (98.4% theory); bp 60°-61° (1.4 mm); mol wt. 194 (ms); ir, 3040, 2700, 1728 (s), 800 cm-1 ; nmr, 0.5δ, 0.8, 0.9 and 1.0 (6H, 4 s, geminal dimethyl groups of various diastereomers in the mixture), 1.1 (3H, d, J~7 Hz), 1.3-2.6 (7H, broad complex), 1.6 (3H broad s, olefinic methyl), 5.2 (1 H, broad multiplet, olefinic H), 9.7 (1H, d, J~1.5 Hz, aldehyde H).
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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